1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride
Overview
Description
“1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride” is an organic compound with the chemical formula C8H16Cl3N3S and a molecular weight of 292.66 . It appears as a powder and is stored at room temperature . This compound is part of American Elements’ comprehensive catalog of life science products .
Molecular Structure Analysis
The IUPAC name for this compound is "5-(piperazin-1-ylmethyl)-1,3-thiazole; trihydrochloride" . The Standard InchI is “InChI=1S/C8H13N3S.3ClH/c1-3-11(4-2-9-1)6-8-5-10-7-12-8;;;/h5,7,9H,1-4,6H2;3*1H” and the InchI Key is "YKAWCCRMCLBNRY-UHFFFAOYSA-N" . The SMILES representation is "C1CN(CCN1)CC2=CN=CS2.Cl.Cl.Cl" .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its chemical formula is C8H16Cl3N3S and it has a molecular weight of 292.66 . The compound’s IUPAC name, Standard InchI, InchI Key, and SMILES representation provide additional information about its chemical structure .Scientific Research Applications
Anticancer Potential
1-[(1,3-Thiazol-5-yl)methyl]piperazine derivatives have been studied for their anticancer properties. Research involving a series of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, indicated effectiveness against various cancer cell lines such as lungs, kidneys, CNS, ovaries, prostate, and breast cancer, among others (Turov, 2020).
Synthesis and Pharmacological Evaluation
The compound's derivatives have been synthesized and evaluated for their pharmacological activities. For instance, novel derivatives containing furan-2-yl and phenyl-4,5-dihydro-1,2-oxazol-4-yl groups linked to 4-methyl piperazine have shown promising antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
Anti-inflammatory Activity
Synthesized compounds of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone demonstrated significant in-vitro and in-vivo anti-inflammatory activities, showing potential as therapeutic agents (Ahmed et al., 2017).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives, including those with piperazine linkers, have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, showcasing their potential in treating infectious diseases (Patel et al., 2012).
Anti-tubercular Agents
Research has been conducted on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, displaying potential as anti-tubercular agents with low cytotoxicity (Pancholia et al., 2016).
Inhibition of Biofilm Formation
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown effective antibacterial and biofilm inhibition activities, suggesting their use in controlling bacterial infections and biofilms (Mekky & Sanad, 2020).
Application in Parkinson's Disease
Compounds derived from 1,3-Thiazol-5-yl)methyl]piperazine have been developed as potential treatments for Parkinson's disease. For example, N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues showed promising results in animal models, highlighting their potential therapeutic value (Das et al., 2015).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound’s impact on bioavailability is also unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride. Specific details on how such factors affect this compound are currently unknown .
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,3-thiazole;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.3ClH/c1-3-11(4-2-9-1)6-8-5-10-7-12-8;;;/h5,7,9H,1-4,6H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWCCRMCLBNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CS2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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